![molecular formula C24H6N16O24 B14606684 (2,4,6-Trinitrophenyl)-[2,4,6-trinitro-3-[2,4,6-trinitro-3-[(2,4,6-trinitrophenyl)diazenyl]phenyl]phenyl]diazene CAS No. 58505-80-9](/img/structure/B14606684.png)
(2,4,6-Trinitrophenyl)-[2,4,6-trinitro-3-[2,4,6-trinitro-3-[(2,4,6-trinitrophenyl)diazenyl]phenyl]phenyl]diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4,6-Trinitrophenyl)-[2,4,6-trinitro-3-[2,4,6-trinitro-3-[(2,4,6-trinitrophenyl)diazenyl]phenyl]phenyl]diazene is a highly nitrated aromatic compound This compound is characterized by its multiple nitro groups attached to phenyl rings, making it a highly energetic material
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trinitrophenyl)-[2,4,6-trinitro-3-[2,4,6-trinitro-3-[(2,4,6-trinitrophenyl)diazenyl]phenyl]phenyl]diazene typically involves the nitration of phenyl compounds. The process generally includes the following steps:
Nitration of Phenyl Rings: The initial step involves the nitration of phenyl rings using a mixture of concentrated nitric acid and sulfuric acid. This step introduces nitro groups at the 2, 4, and 6 positions of the phenyl rings.
Diazotization: The nitrated phenyl compounds are then subjected to diazotization, where an amine group is converted into a diazonium salt using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt is then coupled with another nitrated phenyl compound to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Safety measures are crucial due to the highly energetic nature of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amines or other reduced products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, or other electrophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitroso derivatives, nitro derivatives.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Explosives: Due to its highly energetic nature, the compound is studied for potential use in explosives and propellants.
Catalysis: It can be used as a catalyst in certain chemical reactions due to its unique structure.
Biology
Biochemical Probes: The compound can be used as a probe to study biochemical pathways involving nitration and reduction reactions.
Medicine
Drug Development: Research is ongoing to explore its potential use in drug development, particularly in targeting specific biochemical pathways.
Industry
Material Science: The compound is studied for its potential use in developing new materials with unique properties.
Mecanismo De Acción
The mechanism by which (2,4,6-Trinitrophenyl)-[2,4,6-trinitro-3-[2,4,6-trinitro-3-[(2,4,6-trinitrophenyl)diazenyl]phenyl]phenyl]diazene exerts its effects involves the interaction of its nitro groups with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules, enzymes, or other targets. These interactions can result in the modulation of biochemical pathways, leading to various effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another highly nitrated aromatic compound used as an explosive.
2,4,6-Trinitrophenol (Picric Acid): Known for its use in explosives and as a chemical reagent.
2,4,6-Trinitroaniline:
Uniqueness
(2,4,6-Trinitrophenyl)-[2,4,6-trinitro-3-[2,4,6-trinitro-3-[(2,4,6-trinitrophenyl)diazenyl]phenyl]phenyl]diazene is unique due to its complex structure with multiple nitro groups and diazene linkages. This structure imparts distinct chemical and physical properties, making it a subject of interest in scientific research.
Propiedades
Número CAS |
58505-80-9 |
|---|---|
Fórmula molecular |
C24H6N16O24 |
Peso molecular |
902.4 g/mol |
Nombre IUPAC |
(2,4,6-trinitrophenyl)-[2,4,6-trinitro-3-[2,4,6-trinitro-3-[(2,4,6-trinitrophenyl)diazenyl]phenyl]phenyl]diazene |
InChI |
InChI=1S/C24H6N16O24/c41-29(42)7-1-11(33(49)50)19(12(2-7)34(51)52)25-27-21-15(37(57)58)5-9(31(45)46)17(23(21)39(61)62)18-10(32(47)48)6-16(38(59)60)22(24(18)40(63)64)28-26-20-13(35(53)54)3-8(30(43)44)4-14(20)36(55)56/h1-6H |
Clave InChI |
XXSQLUDSHLIJLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])N=NC2=C(C=C(C(=C2[N+](=O)[O-])C3=C(C(=C(C=C3[N+](=O)[O-])[N+](=O)[O-])N=NC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


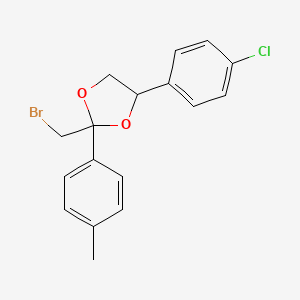
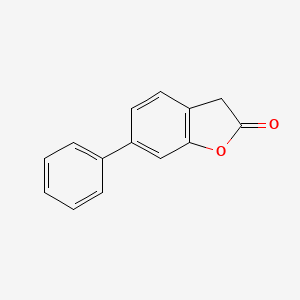
![6-(3-Methylhept-1-EN-1-YL)bicyclo[3.1.0]hexan-3-one](/img/structure/B14606614.png)
![Methyl 2-[(2-oxopropyl)amino]prop-2-enoate](/img/structure/B14606624.png)
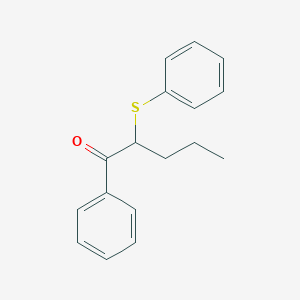
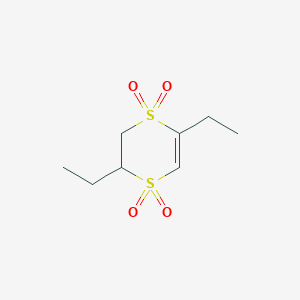

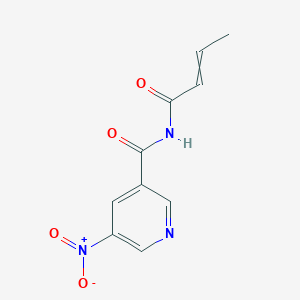
![N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14606643.png)
![Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane](/img/structure/B14606649.png)
![2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole](/img/structure/B14606659.png)



